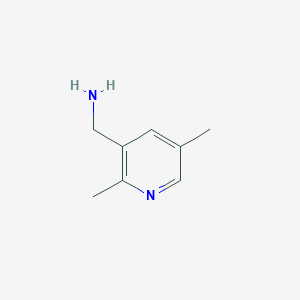
(2,5-Dimethylpyridin-3-YL)methylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of amines like DMMA often involves reactions such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .
Molecular Structure Analysis
The molecular structure of DMMA can be analyzed based on the data available for similar compounds. For instance, the structural parameters calculated from data on CD3ND2 and CH3NH2 are: rCH =1.093 A (assumed), ∠HCH=109°28′ (assumed), rCN =1.474 A, rNH =1.011 A, ∠HNH=105°52′, ∠CNH=112°3′; the nitrogen atom is located 0.091 A from the CH3 symmetry axis .
Physical And Chemical Properties Analysis
Amines like DMMA are known to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .
Wissenschaftliche Forschungsanwendungen
Regioselectivity in Radical Bromination
A study conducted by Thapa et al. (2014) explored the regioselectivity in the free radical bromination of unsymmetrical dimethylated pyridines, including compounds similar to (2,5-dimethylpyridin-3-yl)methylamine. This research aimed to understand the mechanisms and regioselectivity by extending work to unsymmetrical lutidines using N-bromosuccinimide. The study found that nitrogen in the ring is deactivating inductively, influencing the bromination's regioselectivity towards the methyl group farthest from the nitrogen in the ring, highlighting the compound's reactivity and potential applications in synthetic chemistry (Thapa et al., 2014).
DNA Methyltransferase Inhibitors
Goffin and Eisenhauer (2002) reviewed DNA methyltransferase inhibitors, focusing on their ability to inhibit hypermethylation and restore suppressor gene expression, demonstrating antitumor effects in vitro and in vivo laboratory models. While not directly linked to (2,5-dimethylpyridin-3-yl)methylamine, this research underlines the broader context of methyl groups in biological systems and their potential implications in drug development and disease treatment mechanisms (Goffin & Eisenhauer, 2002).
Environmental and Aquatic Toxicity of Amines
Poste, Grung, and Wright (2014) compiled information on the concentrations, sources, fate, and toxicity of amines and amine-related compounds in surface waters. Their findings emphasize the environmental and ecological impacts of amines, highlighting the need for research on their prevalence and toxicity in natural waters. This context is relevant for understanding the environmental considerations associated with compounds like (2,5-dimethylpyridin-3-yl)methylamine (Poste et al., 2014).
Xylan Derivatives and Applications
Petzold-Welcke et al. (2014) discussed the chemical modification of xylan into biopolymer ethers and esters, showcasing the potential of utilizing functional groups for specific properties. This research offers insights into the application potential of compounds with particular functional groups, such as (2,5-dimethylpyridin-3-yl)methylamine, in creating novel materials and chemicals with specific desired properties (Petzold-Welcke et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Indole derivatives, which share some structural similarities with DMMA, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . This suggests that DMMA and similar compounds could also have potential for further exploration in various fields of research.
Eigenschaften
IUPAC Name |
(2,5-dimethylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-8(4-9)7(2)10-5-6/h3,5H,4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEIYQFNPZDZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylpyridin-3-YL)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



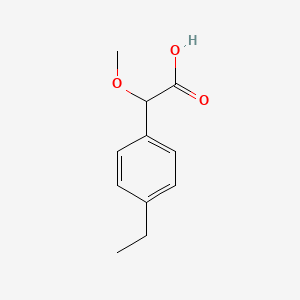
![3-(pyrrolidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1457671.png)
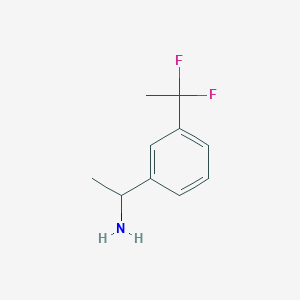
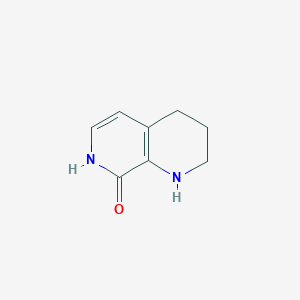
![4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1457678.png)
![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457679.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1457680.png)
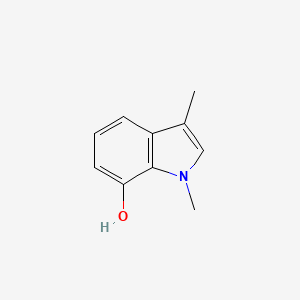
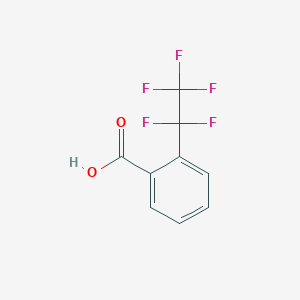
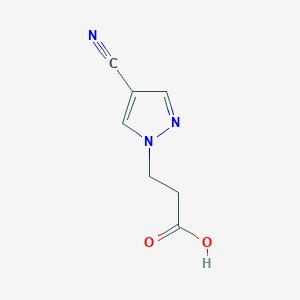
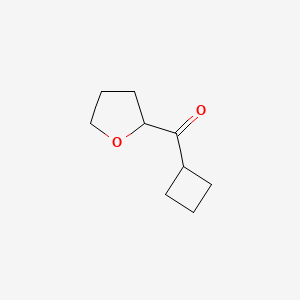
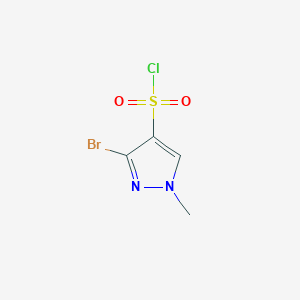
![2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)](/img/structure/B1457687.png)
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid](/img/structure/B1457690.png)